Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate
Description
Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate is a benzoate ester derivative featuring a pyrazine-2-carbonyl group linked to an azetidine-3-carboxamide moiety. This compound combines a rigid, strained azetidine ring (4-membered) with a pyrazine heterocycle, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-25-17(24)11-2-4-13(5-3-11)20-15(22)12-9-21(10-12)16(23)14-8-18-6-7-19-14/h2-8,12H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPZJUGWDCIZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of pyrazine-2-carboxylic acid with azetidine-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s pyrazine-azetidine system distinguishes it from analogues with pyrrolidine (e.g., ) or piperazine (e.g., ).
Synthetic Pathways: Esterification and amidation are common steps across analogues. For instance, the synthesis of methyl benzoate derivatives in involves methanol and H₂SO₄, a method likely applicable to the target compound. Hydrazide intermediates () are absent in the target structure but highlight alternative coupling strategies.
Bioactivity Trends : Pyrazine and azetidine motifs are underexplored in the provided evidence compared to piperazine or benzothiazole derivatives. However, pyrazine’s electron-deficient aromatic system may facilitate π-π stacking in enzyme binding, while azetidine’s compact structure could mimic transition states in protease inhibition.
Physicochemical and Functional Comparisons
- Solubility : The pyrazine-azetidine system may reduce aqueous solubility relative to piperazine-containing analogues () due to reduced basicity and hydrogen-bonding capacity.
- Stability : Azetidine’s ring strain could render the compound more prone to hydrolysis compared to pyrrolidine derivatives (), necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
